

(R)-Stiripentol-d9 supplier and purity information

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Compound of Interest

Compound Name: (R)-Stiripentol-d9

Cat. No.: B15555349

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An In-depth Technical Guide to **(R)-Stiripentol-d9**: Suppliers, Purity, and Analytical Methodologies

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **(R)-Stiripentol-d9**. It provides a detailed overview of commercially available sources, their reported purity levels, and a summary of analytical methods for the quantification and analysis of this deuterated enantiomer of Stiripentol.

Introduction to (R)-Stiripentol-d9

(R)-Stiripentol-d9 is the deuterated form of the (R)-enantiomer of Stiripentol, an antiepileptic drug used in the treatment of Dravet syndrome. The incorporation of deuterium (d9) provides a heavier, stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies, particularly in quantitative analysis by mass spectrometry. Its primary use is as an internal standard for the accurate measurement of (R)-Stiripentol in biological matrices.

Commercial Suppliers and Purity

The availability and purity of **(R)-Stiripentol-d9** are critical for the accuracy and reproducibility of research findings. Below is a summary of suppliers and their product specifications. It is important to note that while many suppliers offer deuterated Stiripentol, not all specify the (R)-enantiomer. Researchers should verify the stereochemistry with the supplier before acquisition.

Supplier	Product Name	CAS Number	Purity Specification	Notes
MedChemExpress	(R)-Stiripentol-d9	Not specified for (R) form	Certificate of Analysis available upon request	Offers both (R)- and (S)-Stiripentol-d9. [1] [2]
Cayman Chemical	Stiripentol-d9	1185239-64-8	≥99% deuterated forms (d1-d9)	Does not specify the enantiomeric form. [3]
LGC Standards	Stiripentol-d9	1185239-64-8	>95% (HPLC)	Does not specify the enantiomeric form. [4]
Simson Pharma	(R)-Stiripentol	144017-65-2	Certificate of Analysis available	Offers the non-deuterated (R)-Stiripentol and racemic Stiripentol-d9. [5]

Note: The CAS number 1185239-64-8 generally refers to the racemic mixture of Stiripentol-d9. For enantiomerically pure **(R)-Stiripentol-d9**, it is crucial to confirm the specific product details with the supplier. Most suppliers provide a Certificate of Analysis (CoA) upon request, which will contain detailed information on purity, isotopic enrichment, and analytical methods used for quality control.

Experimental Protocols: Analytical Methodologies

Detailed synthetic protocols for **(R)-Stiripentol-d9** are often proprietary to the manufacturers. However, several analytical methods for the analysis of Stiripentol and its enantiomers have been published in scientific literature, which are applicable to the deuterated analogue.

Chiral High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of Stiripentol enantiomers involves chiral HPLC.

- Column: A chiral stationary phase, such as a Lux Amylose-2 (150 x 4.6 mm, 5 μ m) column, is effective for separating the enantiomers.[6]
- Mobile Phase: An isocratic elution with a binary mobile phase, for example, a 50:50 (v/v) mixture of acetonitrile and 5 mM ammonium acetate buffer, can be used.[6]
- Flow Rate: A typical flow rate is 1 mL/min.[6]
- Detection: A UV detector set at 254 nm is suitable for detection.[6]
- Quantification: The method can be validated for linearity, accuracy, and precision, with limits of detection and quantification typically in the μ g/mL range.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For bioanalytical applications requiring high sensitivity and selectivity, LC-MS is the method of choice. **(R)-Stiripentol-d9** serves as an ideal internal standard in this context.

- Extraction: A liquid-liquid extraction technique is commonly employed to extract the analytes from biological matrices like human plasma.[6]
- Chromatography: A reverse-phase column, such as a Symmetry C18 column, can be used for chromatographic separation.[7][8]
- Mass Spectrometry: A mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection and quantification.[6]

Synthesis Overview

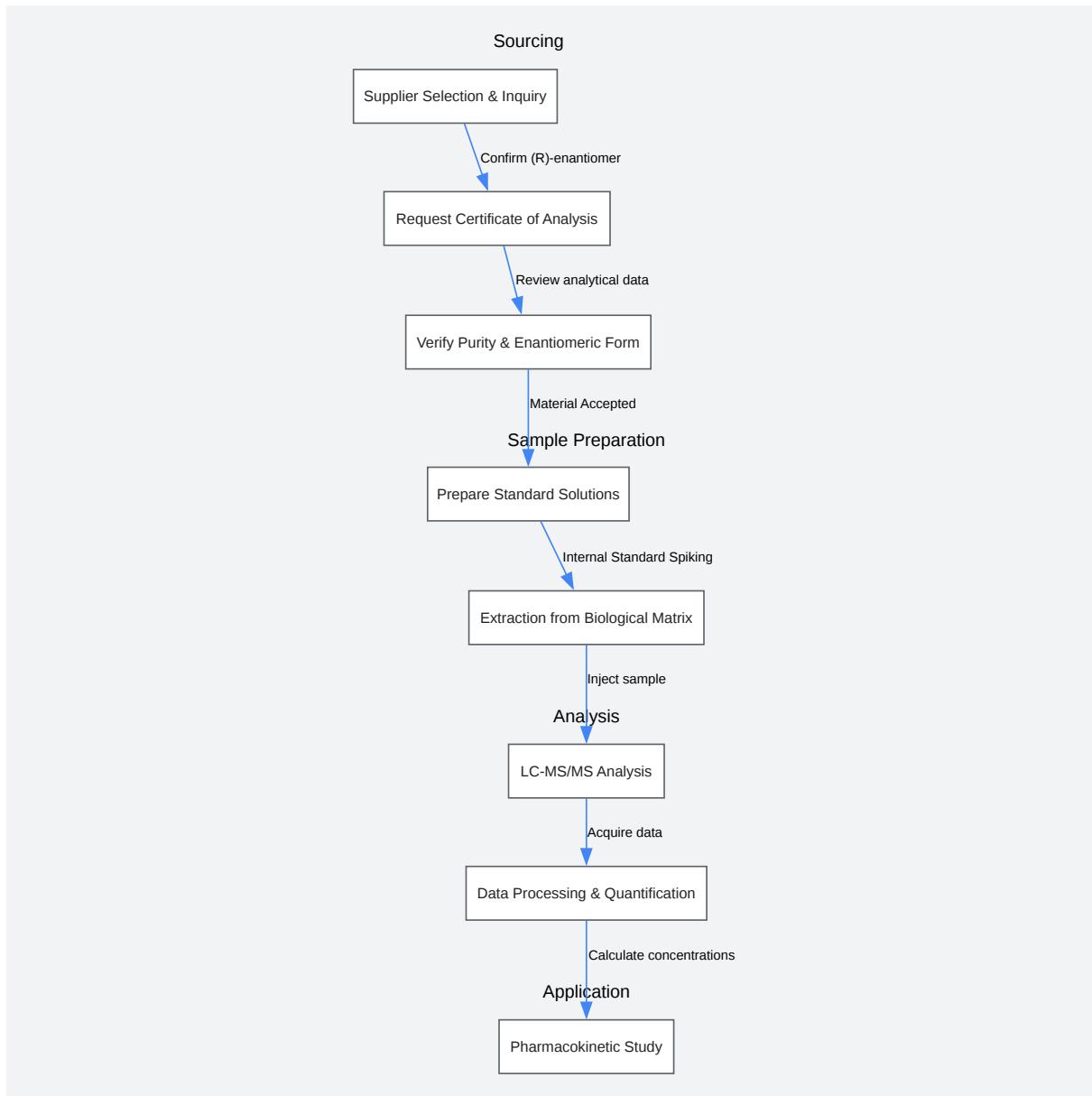
While a specific, detailed protocol for the synthesis of **(R)-Stiripentol-d9** is not publicly available, a general synthetic approach can be inferred from the literature on Stiripentol synthesis. The synthesis of the non-deuterated (R)-Stiripentol has been achieved through methods such as lipase-catalyzed resolution and alkene metathesis.

A plausible synthetic route for **(R)-Stiripentol-d9** would involve:

- Synthesis of a deuterated precursor: A key starting material, such as a deuterated version of 3,3-dimethyl-2-butanone (pinacolone), would be required.
- Aldol Condensation: This deuterated ketone would then undergo a Claisen-Schmidt condensation with piperonal to form a deuterated α,β -unsaturated ketone.
- Asymmetric Reduction: The crucial step to establish the (R)-chirality would be an asymmetric reduction of the ketone.
- Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Visualized Workflow for (R)-Stiripentol-d9 in a Research Setting

The following diagram illustrates a typical workflow from sourcing **(R)-Stiripentol-d9** to its application in a research experiment.



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Caption: Workflow for sourcing and utilizing **(R)-Stiripentol-d9**.

This guide provides a foundational understanding of **(R)-Stiripentol-d9** for research applications. For specific experimental needs, direct consultation with suppliers for detailed

product specifications and a thorough review of the cited literature is recommended.

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